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Compound of Interest

Compound Name:
1-(1-Chloropropyl)-4-

fluorobenzene

CAS No.: 1092300-84-9

Cat. No.: B1521319

Get Quote

Chemical Identity & Significance
1-(1-Chloropropyl)-4-fluorobenzene is a secondary benzylic chloride. Its reactivity is defined

by the lability of the C-Cl bond, activated by the adjacent aromatic ring, and the electronic

modulation provided by the para-fluorine substituent. It serves as a critical electrophile in

nucleophilic substitution reactions (

and

) for introducing the 1-(4-fluorophenyl)propyl moiety into target molecules.
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Property Data

IUPAC Name 1-chloro-1-(4-fluorophenyl)propane

Common Names

-Propyl-4-fluorobenzyl chloride;

-Fluoro-

-chloropropylbenzene

Molecular Formula

Molecular Weight 172.63 g/mol

CAS Number
Not widely indexed (Precursor Alcohol CAS:

701-47-3)

SMILES CCC(Cl)c1ccc(F)cc1

Structure Chiral center at C1 (benzylic position)

Physical & Chemical Properties[1][2][3][4]
The following data represents the physicochemical profile of the compound. Where specific

experimental values for this derivative are proprietary or unavailable in open literature, values

are derived from high-fidelity analogs (e.g., (1-chloropropyl)benzene) and standard structure-

property relationship (SPR) models.

Table 1: Physicochemical Profile
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Parameter Value / Range Notes

Physical State Colorless to pale yellow liquid
Oxidizes/darkens upon

storage.

Boiling Point 85–90 °C at 10 mmHg

Estimated based on non-

fluorinated analog (

).

Density g/mL

Fluorine substitution increases

density relative to parent (

g/mL).

Refractive Index Estimated.

Solubility
Soluble in DCM, THF, Toluene,

EtOAc
Hydrolyzes slowly in water.

Stability Moisture Sensitive
Benzylic chlorides are prone to

hydrolysis to the alcohol.

Spectral Characterization
Accurate identification relies on the distinct splitting patterns of the propyl chain and the

characteristic fluorine coupling in the aromatic region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer:Shifts are reported based on theoretical prediction and analog comparison (1-

chloropropylbenzene and 4-fluorobenzyl chloride) in

.

H NMR (400 MHz,

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Coupling
Logic

7.35 – 7.30 dd / m 2H Ar-H (meta to F)

Deshielded by

Cl-benzyl effect;

coupled to F (

).

7.05 – 7.00 t / m 2H Ar-H (ortho to F)

Shielded by F;

large

coupling (~8-9

Hz).

4.75 t 1H CH-Cl (Benzylic)

Triplet due to

adjacent

. Characteristic

shift for benzylic

Cl.

2.15 – 1.95 m 2H
-CH

-

Multiplet (dq) due

to chiral center

and methyl

coupling.

1.02 t 3H -CH

Standard methyl

triplet (

Hz).

F NMR (376 MHz,

)
Signal:

ppm.
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Pattern: Multiplet (tt or similar) due to coupling with aromatic protons. Diagnostic of para-

fluorobenzene systems.

Mass Spectrometry (EI-MS)
Molecular Ion (

): 172 and 174.

Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1

intensity ratio between the

(172) and

(174) peaks.

Base Peak: Loss of the propyl group or chlorine often yields the tropylium-like cation (

) at

or the fluorobenzyl cation.

Synthesis & Experimental Protocol
The most robust route to 1-(1-chloropropyl)-4-fluorobenzene is the deoxychlorination of 1-(4-

fluorophenyl)propan-1-ol using Thionyl Chloride (

). This method is preferred over HCl/ZnCl

due to easier workup and higher yields.

Reaction Scheme

1-(4-Fluorophenyl)
propan-1-ol
(Precursor)

Chlorosulfite
Intermediate

+ SOCl2
0°C to RT

Thionyl Chloride
(SOCl2)

1-(1-Chloropropyl)
-4-fluorobenzene

(Target)

SNi or SN2
Heat (-SO2)

SO2 (g) + HCl (g)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1521319/docs?utm_src=pdf-body#technical-monograph-characterization-and-utility-of-1-1-chloropropyl-4-fluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521319?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Deoxychlorination pathway via Thionyl Chloride.

Detailed Protocol
Reagents:

1-(4-Fluorophenyl)propan-1-ol (1.0 eq) [CAS: 701-47-3][1]

Thionyl Chloride (1.2 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

DMF (Catalytic, 2-3 drops)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition

funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

HCl/SO

off-gas.

Solvation: Dissolve 1-(4-fluorophenyl)propan-1-ol (10 g, 65 mmol) in anhydrous DCM (50

mL). Add catalytic DMF.

Addition: Cool the solution to 0 °C in an ice bath. Add Thionyl Chloride (5.7 mL, 78 mmol)

dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.

Reaction: Allow the mixture to warm to room temperature, then reflux gently (40 °C) for 2–3

hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol (lower R

) and appearance of the chloride (high R

, UV active).

Workup:
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Cool to room temperature.[2]

Slowly quench by pouring onto crushed ice/water.

Separate the organic layer.[3] Extract the aqueous layer with DCM (

mL).

Wash combined organics with sat.[3]

(until bubbling ceases) and brine.

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude oil is often sufficiently pure (>95%) for subsequent steps. If

necessary, purify via vacuum distillation (approx. 85-90 °C @ 10 mmHg) or rapid filtration

through a silica plug (100% Hexanes). Note: Silica gel can induce elimination to the styrene

if contact time is prolonged.

Reactivity & Fragmentation Logic
Understanding the fragmentation of this molecule is critical for MS confirmation and predicting

metabolic/synthetic stability.
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Molecular Ion
[M]+ m/z 172/174

Benzylic Cation
[M - Cl]+ m/z 137

- Cl•

Loss of Ethyl
[M - Et]+

- C2H5•

Fluoro-Tropylium
Rearrangement

m/z 109

- C2H4 (Elimination)

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Stability & Storage
Hydrolysis: The C-Cl bond is sensitive to moisture. Storage in a desiccator or under inert gas

(

/Ar) at 2–8 °C is recommended.

Elimination: Under strongly basic conditions (e.g., NaOEt), the compound undergoes E2

elimination to form 1-(4-fluorophenyl)prop-1-ene (anethole analog).

References
General Chlorination Protocols:Chemistry LibreTexts. "Reactions of Alcohols with Thionyl

Chloride". Available at: [Link]

Analogous Spectral Data:SpectraBase. "1-Chloro-3-phenylpropane NMR Data". Available at:

[Link]
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Mechanistic Insight:University of Calgary. "Nucleophilic Substitution of Alcohols". Available

at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(4-Fluorophenyl)propan-1-ol | CymitQuimica [cymitquimica.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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